molecular formula C19H25ClN2OS B1216639 Phencarbamide hydrochloride CAS No. 58-13-9

Phencarbamide hydrochloride

Cat. No.: B1216639
CAS No.: 58-13-9
M. Wt: 364.9 g/mol
InChI Key: QHTWTHGLTISQOF-UHFFFAOYSA-N
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Description

Phencarbamide Hydrochloride is a chemical compound with the CAS registry number 58-13-9 . Its molecular formula is C19H24N2OS.ClH . According to the FDA Global Substance Registration System (GSRS), its molecular structure is characterized by the SMILES notation: Cl.N(C(SCCN(CC)CC)=O)(c1ccccc1)c2ccccc2 . The compound is also known by several synonyms, including Fencarbamide Hydrochloride and Phenocarbamide Hydrochloride . As a research chemical, it is essential for scientists to handle this material with appropriate safety protocols in a controlled laboratory environment. This product is designated For Research Use Only (RUO) and is strictly not intended for personal, human, or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets for proper handling, storage, and disposal information prior to use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.ClH/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTWTHGLTISQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3735-90-8 (Parent)
Record name Fencarbamide hydrochloride
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DSSTOX Substance ID

DTXSID40973567
Record name S-[2-(Diethylamino)ethyl] diphenylcarbamothioate--hydrogen chloride (1/1)
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Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58-13-9
Record name Carbamothioic acid, N,N-diphenyl-, S-[2-(diethylamino)ethyl] ester, hydrochloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fencarbamide hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-[2-(Diethylamino)ethyl] diphenylcarbamothioate--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name S-[2-(diethylamino)ethyl] diphenyldithiocarbamate monohydrochloride
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Record name PHENCARBAMIDE HYDROCHLORIDE
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Chemical Synthesis and Derivatization of Phencarbamide Hydrochloride

Established Synthetic Pathways for Phencarbamide (B1206493) Hydrochloride

Detailed, peer-reviewed publications or patents explicitly describing the established synthetic pathways for Phencarbamide hydrochloride are not widely available. However, based on its chemical structure, a plausible synthetic route can be postulated involving the reaction of two key precursors: a diphenylcarbamothioic acid derivative and 2-(diethylamino)ethanethiol.

Key Reaction Steps and Intermediate Compounds

The synthesis would likely proceed through the formation of a thioester linkage. The key intermediate compounds would be:

Diphenylcarbamoyl chloride: This could be synthesized from diphenylamine and phosgene or a phosgene equivalent like triphosgene.

A salt of diphenylcarbamothioic acid: This could potentially be formed by the reaction of diphenylcarbamoyl chloride with a sulfide salt.

2-(Diethylamino)ethanethiol: This is a commercially available reagent.

The final step would likely involve the reaction of an activated form of diphenylcarbamothioic acid (such as the acid chloride or an ester) with 2-(diethylamino)ethanethiol, followed by conversion to the hydrochloride salt.

A possible reaction scheme is outlined below:

StepReactant 1Reactant 2Product
1DiphenylaminePhosgene (or equivalent)Diphenylcarbamoyl chloride
2Diphenylcarbamoyl chlorideSodium hydrosulfideSodium diphenylcarbamothioate
3Sodium diphenylcarbamothioate2-(Diethylamino)ethyl chloridePhencarbamide (free base)
4Phencarbamide (free base)Hydrochloric acidThis compound

It is crucial to note that this proposed pathway is based on fundamental organic chemistry principles and the known reactivity of the functional groups present in this compound. Specific reaction conditions, catalysts, and yields are not documented in the available literature.

Methodological Advancements in this compound Synthesis

Due to the lack of published research on the synthesis of this compound, there are no documented methodological advancements to report. General advancements in thioester synthesis, such as the use of milder coupling reagents and catalytic methods, could theoretically be applied, but their specific application to this compound has not been described.

Synthesis of this compound Analogs and Derivatives

While information on the synthesis of this compound itself is limited, the synthesis of analogs and derivatives can be inferred from general strategies for modifying similar chemical scaffolds.

Rational Design Strategies for this compound Derivatives

Rational design of derivatives would typically involve modification of three key parts of the molecule:

The Diphenylamino Group: Substitution on the phenyl rings could be used to alter electronic properties and steric bulk.

The Thioester Linkage: Replacement of the sulfur atom with oxygen would yield the corresponding carbamate (B1207046) ester.

The Diethylaminoethyl Group: Variation of the alkyl groups on the nitrogen or changing the length of the ethyl chain could modulate the compound's physicochemical properties.

These design strategies would aim to explore the structure-activity relationship of the compound for potential applications, a common practice in medicinal chemistry.

Novel Synthetic Approaches for Structural Modification

Novel synthetic approaches for creating analogs could include:

Combinatorial Chemistry: Generating a library of analogs by reacting a variety of substituted diphenylamines with different aminoalkanethiols.

Late-Stage Functionalization: Introducing new functional groups onto the phenyl rings of this compound or a late-stage intermediate.

Again, these are general strategies, and their specific application to this compound has not been reported.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is entirely speculative due to the absence of published synthetic methods. However, in line with modern pharmaceutical and chemical manufacturing, any potential synthesis could be optimized by:

Using less hazardous solvents.

Improving atom economy by designing a more convergent synthesis.

Employing catalytic methods to reduce the need for stoichiometric reagents.

Minimizing waste generation.

Without a baseline established synthesis, it is impossible to assess its environmental impact or propose specific green improvements.

Molecular and Cellular Mechanisms of Action of Phencarbamide Hydrochloride

Ligand-Receptor Interaction Studies of Phencarbamide (B1206493) Hydrochloride

Phencarbamide hydrochloride, also known as fencarbamide, is recognized for its activity as an anticholinergic agent, primarily exerting its effects through interaction with muscarinic acetylcholine (B1216132) receptors. solubilityofthings.comtargetmol.comnih.gov The molecular interactions between phencarbamide and its target receptors are fundamental to its pharmacological profile.

This compound functions as a muscarinic receptor antagonist. nih.govwikipedia.org This classification indicates that the compound binds to muscarinic receptors but does not activate them. nih.gov Instead, it competitively blocks the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors. nih.govnih.gov The antagonism of ACh, a key signaling molecule in the parasympathetic nervous system, prevents the initiation of the normal cellular response. nih.govnih.gov Muscarinic receptors are G-protein coupled receptors (GPCRs) that are widely distributed in the body, including on smooth muscle, cardiac muscle, and glandular cells, as well as within the central nervous system. nih.govnih.gov By blocking ACh's action, muscarinic antagonists can produce a wide range of effects, such as reducing smooth muscle spasms and decreasing glandular secretions. nih.govnih.gov

The efficacy of a ligand-receptor interaction is quantified by its binding kinetics and affinity. Key parameters include the inhibition constant (Ki), which reflects the binding affinity of an inhibitor, and the dissociation constant (Kd), which measures the affinity of a compound for its target. targetmol.comnih.gov

While phencarbamide is established as a muscarinic antagonist, specific quantitative data on its binding kinetics, such as Ki or Kd values, are not extensively detailed in the readily available scientific literature. Such data would be crucial for a precise comparison of its binding strength relative to other muscarinic antagonists and the endogenous ligand, acetylcholine. The determination of these values typically involves radioligand binding assays or other advanced biophysical techniques. nih.gov

Table 1: Key Parameters in Ligand-Receptor Binding Kinetics

ParameterDefinitionSignificance
Ki (Inhibition Constant) The concentration of a competing ligand (inhibitor) that will bind to 50% of the receptors in the absence of the primary ligand.A lower Ki value indicates a higher binding affinity of the inhibitor for the receptor. targetmol.com
Kd (Dissociation Constant) The concentration of a ligand at which half of the receptor binding sites are occupied at equilibrium.Reflects the affinity of a compound for its target; a lower Kd signifies a stronger interaction. targetmol.com
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce a specific biological or biochemical response by 50%.Provides a functional measure of an inhibitor's potency.
EC50 (Half-maximal effective concentration) The concentration of a drug that gives half of the maximal response.Measures the potency of a drug in inducing a pharmacological effect.

This table describes general parameters used to characterize ligand-receptor interactions.

The muscarinic acetylcholine receptor family consists of five distinct subtypes (M1, M2, M3, M4, and M5), which are expressed in different tissues and couple to different signaling pathways. nih.govnih.gov The selectivity of a muscarinic antagonist for a particular receptor subtype can significantly influence its therapeutic effects and side-effect profile. nih.gov For instance, M2 receptors are predominant in the heart, while M3 receptors are crucial for smooth muscle contraction and glandular secretion. nih.govresearchgate.net

Detailed studies on the receptor subtype selectivity of this compound are limited in the available literature. Often, compounds are described as non-selective muscarinic antagonists unless specific investigations have demonstrated a preferential affinity for one subtype over others. nih.gov For example, the classic antagonist atropine (B194438) is considered non-selective, affecting various organs as its dose is increased. nih.gov The functional consequence of phencarbamide's antagonism is the inhibition of parasympathetic nerve-mediated functions, such as the contraction of gastrointestinal smooth muscle. nih.gov This functional antagonism underlies its use as an antispasmodic agent. targetmol.comtargetmol.cn

Enzyme Interaction Profiling of this compound

The interaction of a compound with enzymes is critical for both its mechanism of action and its metabolic fate. This includes direct modulation of enzymes involved in neurotransmission and interaction with metabolic enzymes that are responsible for its breakdown and elimination.

The primary enzymatic interaction influencing phencarbamide's effect on neurotransmitter systems is indirect. By blocking muscarinic receptors, phencarbamide antagonizes the action of acetylcholine. The levels of acetylcholine in the synaptic cleft are tightly regulated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal. nih.govmdpi.comnih.gov While phencarbamide does not directly inhibit AChE, its action as a receptor antagonist directly modulates the cholinergic neurotransmitter system by preventing the effects of ACh. nih.govtmc.edu

The cholinergic system, in turn, modulates other neurotransmitter systems, including the dopaminergic system, particularly in areas of the brain like the basal ganglia that are involved in motor control. wikipedia.orgyoutube.com An imbalance between acetylcholine and dopamine (B1211576) is a feature of Parkinsonism. wikipedia.org By blocking cholinergic activity, muscarinic antagonists can influence this balance, which is a fundamental principle in neuropharmacology. However, specific studies detailing the direct downstream effects of phencarbamide on other neurotransmitter systems like dopamine or serotonin (B10506) are not extensively documented.

The metabolism of most drugs is carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). wikipedia.orgnih.gov These enzymes, located primarily in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble for excretion. nih.gov The specific CYP isozymes involved in a drug's metabolism (e.g., CYP3A4, CYP2D6, CYP2C9) determine its metabolic pathway and its potential for drug-drug interactions. plos.org

Specific research identifying the metabolic pathway and the particular Cytochrome P450 enzymes responsible for the biotransformation of this compound is scarce in the published literature. scispace.comgoogleapis.com General knowledge of drug metabolism suggests it likely undergoes Phase I oxidation via the CYP system, followed by Phase II conjugation to facilitate elimination. The lack of detailed metabolic studies means that its potential to induce or inhibit specific CYP enzymes, a critical factor in predicting drug-drug interactions, remains uncharacterized.

Table 2: Major Human Cytochrome P450 (CYP) Enzymes and Their Relevance in Drug Metabolism

EnzymePercentage of Drugs Metabolized (Approx.)Key Functions and Examples
CYP3A4 40-50%Metabolizes the largest number of clinically used drugs, including statins, calcium channel blockers, and many anticancer drugs. plos.org
CYP2D6 20-30%Metabolizes many antidepressants, antipsychotics, beta-blockers, and opioids. Subject to significant genetic polymorphism.
CYP2C9 10-15%Metabolizes non-steroidal anti-inflammatory drugs (NSAIDs), warfarin, and phenytoin.
CYP2C19 ~5%Metabolizes proton pump inhibitors (e.g., omeprazole) and antiplatelet agents (e.g., clopidogrel).
CYP1A2 ~5%Metabolizes caffeine, theophylline, and some antipsychotics. Induced by smoking.

This table provides a general overview of the main CYP enzymes involved in human drug metabolism. The specific enzymes involved in this compound metabolism have not been definitively identified.

Impact on Other Relevant Enzyme Systems

This compound's biological effects extend to its interaction with several enzyme systems beyond its primary anticholinergic activity. The metabolism and efficacy of many pharmaceutical agents are significantly influenced by the Cytochrome P450 (CYP) enzyme system. nih.gov This system is responsible for the metabolism and elimination of a vast number of drugs, and individual variations in CYP enzyme activity, often due to genetic factors, can lead to differences in drug excretion rates and serum concentrations. nih.gov While specific studies detailing the interaction of this compound with CYP isoforms are not prevalent, its clearance from the body is likely mediated by this crucial enzyme family, a standard pathway for many xenobiotics.

Furthermore, Phencarbamide is described as having a direct antispasmodic action on smooth muscle, similar to that of papaverine. ncats.io Papaverine is known to exert its effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation. This suggests that this compound may also interact with and potentially inhibit PDE enzymes, contributing to its antispasmodic properties.

Intracellular Signaling Pathway Perturbations Induced by this compound

The primary mechanism of this compound involves its role as a muscarinic antagonist, blocking the action of acetylcholine at muscarinic receptors. nih.govnih.gov These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. plos.org By blocking these receptors, this compound directly perturbs these downstream pathways. The process of intracellular signal transduction involves the propagation of a signal to various components within the cell, which in turn become activated to trigger a change in the cell's function or state. ebi.ac.uk

A key set of pathways often regulated by GPCRs are the mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These pathways are fundamental in regulating a wide array of physiological processes. nih.gov The MAPK signaling axis consists of a three-tiered kinase cascade (MAP3K -> MAP2K -> MAPK) that is typically initiated by external stimuli activating cell surface receptors. nih.gov Therefore, by antagonizing muscarinic receptors, this compound can be expected to induce significant disturbances in MAPK signaling and other related intracellular cascades that are crucial for normal cellular function.

Cellular Response Studies to this compound Exposure

In Vitro Cellular Assays for Biological Activity

To quantify the biological activity and cellular responses to this compound, a variety of in vitro cellular assays are employed. These assays are critical in the early stages of drug discovery for providing biologically relevant data on a compound's efficacy and mechanism of action. marinbio.combmglabtech.com Cell-based assays are generally considered more physiologically relevant than simple biochemical assays because they reflect the complexity of a living system. bmglabtech.comjmb.or.kr

Several types of assays can be utilized to characterize the effects of this compound:

Reporter Gene Assays: These assays use cells engineered to express a reporter protein (like luciferase or Green Fluorescent Protein) under the control of a specific promoter that is activated by the signaling pathway of interest. marinbio.com For this compound, a reporter construct responsive to muscarinic receptor activation could be used to quantify its antagonistic activity by measuring the reduction in the reporter signal.

Cell Viability and Cytotoxicity Assays: It is essential to determine the concentration range at which a compound exhibits its desired activity without causing cell death. Assays such as MTT, which measures metabolic activity, or ATP-based luminescent assays, which quantify cellular ATP as an indicator of viability, are commonly used. marinbio.comsigmaaldrich.com

Functional Assays: To assess the direct functional consequences of receptor blockade, assays measuring second messenger mobilization (e.g., calcium flux) can be performed. High-content screening (HCS) platforms can integrate advanced microscopy to monitor such cellular events with both spatial and temporal resolution. jmb.or.kr

Immunohistochemistry (IHC): This technique allows for the detection and localization of specific proteins within the intact structure of a cell. jmb.or.kr It could be used to observe changes in the expression or localization of proteins involved in the signaling pathways affected by this compound. jmb.or.kr

Table 1: In Vitro Cellular Assays for this compound This table is interactive. You can sort and filter the data.

Assay Type Principle Relevance for this compound
Reporter Gene Assay Measures the activity of a specific signaling pathway by quantifying the expression of a linked reporter gene (e.g., luciferase). marinbio.com To quantify the antagonist effect on muscarinic receptor-mediated gene transcription.
MTT/XTT Assays Colorimetric assays that measure the metabolic activity of viable cells via the reduction of a tetrazolium salt. marinbio.com To determine the cytotoxic profile and establish a therapeutic window.
ATP-Based Luminescence Measures cellular ATP levels as a direct indicator of metabolically active, viable cells. marinbio.com A highly sensitive method to assess cell viability and the compound's impact on cellular energy status.
Calcium Flux Assays Measures changes in intracellular calcium concentrations, a common second messenger in GPCR signaling. To directly measure the functional blockade of muscarinic receptors that signal via calcium mobilization.

| Immunohistochemistry (IHC) | Uses antibodies to detect the location and expression levels of specific proteins within cells. jmb.or.kr | To visualize downstream effects, such as changes in the phosphorylation state or localization of MAPK pathway proteins. |

Phenotypic Screening and High-Throughput Approaches

Phenotypic screening is a powerful, target-agnostic approach in drug discovery that relies on the direct observation of a desired change in the cell's phenotype (its observable characteristics) upon treatment with a compound. lifechemicals.comsygnaturediscovery.com This strategy is particularly useful when the underlying disease mechanism is complex or not fully understood. lifechemicals.comsygnaturediscovery.com Unlike target-based screening, the molecular target does not need to be known at the outset. sciltp.com

In the context of this compound, phenotypic screening could be applied in several ways:

High-Content Screening (HCS): This approach combines automated microscopy with sophisticated image analysis software to identify and quantify various cellular processes simultaneously. jmb.or.kr For an antispasmodic agent, an HCS campaign could screen for compounds that prevent the contraction of smooth muscle cells in culture. For its anticholinergic effects, one could screen for changes in neurite outgrowth or other morphological features in neuronal cell lines.

Identifying New Mechanisms: Since phenotypic screening does not presume a mechanism, it offers the potential to identify novel molecular targets or pathways through which this compound may act, beyond its known anticholinergic and papaverine-like effects. sygnaturediscovery.com Hits from a phenotypic screen can then be used to deconvolute the specific molecular target. sygnaturediscovery.com

Broad-Spectrum Activity Profiling: High-throughput phenotypic screening can be used to test a compound against a wide array of cell types and disease models to uncover unexpected activities or potential for drug repurposing. researchgate.net

This approach provides a holistic view of a compound's impact, as it assesses the net effect of its interactions within a complex and biologically relevant cellular environment. sygnaturediscovery.com

Preclinical Pharmacological Investigations of Phencarbamide Hydrochloride

In Vitro Pharmacological Activity Profiling of Phencarbamide (B1206493) Hydrochloride

In vitro studies are fundamental in early drug discovery to determine a compound's interaction with specific biological targets.

A common approach involves using high-throughput screening (HTS) methods to test a compound's effect on a large number of cell lines. google.com For example, the proliferation of 182 solid and hematologic tumor cell lines was assessed to determine the potency of the AKT inhibitor AZD5363. nih.gov Such screenings can help identify the cell types most sensitive to a particular compound and provide initial insights into its mechanism of action.

Table 1: Representative Cell-Based Functional Assay Parameters

Assay TypeParameter MeasuredExample Application
Proliferation AssayCell viability/growthAssessing the anti-cancer activity of a new compound. nih.gov
Reporter Gene AssayGene expression changesDetermining the effect of a compound on a specific signaling pathway.
Second Messenger AssayIntracellular signaling molecules (e.g., cAMP, Ca2+)Characterizing the activation or inhibition of G-protein coupled receptors.
Cytotoxicity AssayCell deathEvaluating the potential toxic effects of a compound.

This table represents common assay types and is for illustrative purposes.

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. sygnaturediscovery.comsigmaaldrich.com These assays typically use a radiolabeled ligand that is known to bind to the target receptor. merckmillipore.comnih.gov A test compound, such as phencarbamide hydrochloride, is then introduced to see if it can displace the radiolabeled ligand. The extent of displacement provides a measure of the compound's binding affinity, often expressed as an IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radiolabeled ligand) or a Ki (inhibition constant). nih.gov

These studies can be performed using membranes isolated from tissues or cells expressing the target receptor. nih.gov For example, sigma receptor binding assays can be conducted using tissue membrane homogenates or cell membranes to characterize the affinities of novel compounds. nih.gov Saturation binding experiments can determine the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. sygnaturediscovery.comnih.gov Competitive inhibition assays are then used to determine the affinity of the test compound. sygnaturediscovery.comnih.gov

Table 2: Principles of Receptor Binding Assays

Assay TypePrincipleKey Parameters Determined
Saturation Binding Measures the binding of increasing concentrations of a radioligand to a fixed amount of receptor preparation to determine the total and non-specific binding.Bmax (maximum receptor density), Kd (equilibrium dissociation constant of the radioligand). sygnaturediscovery.comnih.gov
Competitive Inhibition (Ligand Displacement) Measures the ability of a non-radiolabeled test compound to compete with a fixed concentration of a radioligand for binding to the receptor.IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) of the test compound. nih.gov

This table outlines the fundamental principles of common receptor binding assays.

Preclinical In Vivo Model Studies of this compound

In vivo studies in animal models are essential to understand how a compound behaves in a whole, living organism. nih.govoncodesign-services.com

The selection and validation of an appropriate animal model are critical for the relevance of preclinical findings. nih.gov Animal models are chosen based on their ability to mimic aspects of a human disease or biological process. nih.gov For neurological disorders, for instance, various mouse models are utilized, including transgenic models that express specific human genes to replicate disease pathology. scantox.com Similarly, in oncology research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the efficacy of anti-cancer drugs. nih.gov

The validation of these models involves confirming that they exhibit a phenotype relevant to the human condition being studied. nih.gov This can include behavioral tests, physiological measurements, and histopathological analysis. The goal is to ensure that the model provides a reliable platform for testing the effects of a new therapeutic agent. nih.gov

Once a suitable animal model is established, the test compound is administered to evaluate its effects on the disease phenotype. nih.govplos.org For example, in preclinical studies of the ampakine CX717, its effects on respiratory depression were evaluated in rats. mdpi.com The study demonstrated that CX717 could reverse alfentanil-induced respiratory depression in a dose-dependent manner. mdpi.com

Table 3: Examples of In Vivo Disease Models

Disease AreaAnimal ModelKey Outcome Measures
Oncology Xenograft mouse models (e.g., BT474c, U87-MG)Tumor growth inhibition, changes in biomarker phosphorylation. nih.gov
Malaria P. falciparum-infected humanized SCID miceParasite clearance, survival rate. mmv.org
Respiratory Depression Rats treated with opioids (e.g., alfentanil)Reversal of depressed respiratory rate and volume. mdpi.com
Neurological Disorders Transgenic mouse models (e.g., APP, TAU)Cognitive function, histopathological changes. scantox.com

This table provides examples of commonly used in vivo models and is for illustrative purposes.

Target engagement studies are designed to confirm that a drug interacts with its intended molecular target in a living organism. nih.gov This is a critical step to link the pharmacological activity of a compound to its mechanism of action. nih.gov Various techniques can be used to assess target engagement. nih.gov

One common method involves measuring the modulation of a downstream biomarker of the target. plos.org For example, the AKT inhibitor AZD5363 was shown to reduce the phosphorylation of its downstream targets PRAS40 and GSK3β in tumor xenografts, confirming its engagement with the AKT signaling pathway. nih.gov

Another approach is ex vivo receptor occupancy, where the binding of a drug to its target is measured in tissues collected from treated animals. sygnaturediscovery.com This technique can provide a quantitative measure of how much of the target is occupied by the drug at different doses and time points. sygnaturediscovery.com More advanced technologies, such as the NanoBRET® Target Engagement Assay, allow for the quantitative measurement of compound binding to its target in live cells, providing insights into affinity and residence time. promega.com The Chemical Protein Stability Assay (CPSA) is another technology used to assess target engagement by measuring the stabilization of the target protein upon compound binding. selvita.com

Comparative Preclinical Analysis of this compound and Related Compounds

A thorough understanding of the preclinical pharmacological profile of this compound is achieved by comparing it to other compounds with similar therapeutic applications or structural features. Although direct comparative preclinical studies involving this compound are not extensively documented in publicly available literature, a comparative analysis can be constructed by examining its pharmacological class alongside well-researched compounds. This compound is classified as a muscarinic antagonist, which blocks the action of acetylcholine (B1216132) at muscarinic receptors nih.gov. This profile distinguishes it from other central nervous system depressants like benzodiazepines and other carbamate (B1207046) derivatives.

Comparisons with key compounds are detailed below:

Diazepam: As a classic benzodiazepine (B76468), diazepam exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties hhs.govwikipedia.org. Preclinical animal models show that while diazepam can produce calming effects, it may also cause transient ataxia at higher doses hhs.gov. Some studies in mice suggest that at certain doses, its effects are more sedative than anxiolytic, impairing locomotor activity diva-portal.org. In contrast, phencarbamide's mechanism via muscarinic antagonism suggests a different pathway for its potential central nervous system effects nih.gov. Newer non-selective partial agonists of the GABA-A receptor were developed to improve upon diazepam's profile by creating a larger window between anxiolytic and sedative doses hhs.gov.

Meprobamate: This compound is a carbamate derivative, similar in that respect to phencarbamide's parent structure, and was widely used as an anxiolytic wikipedia.org. Meprobamate also acts on GABA-A receptors, but at the barbiturate (B1230296) binding site, which differs from the benzodiazepine site where diazepam acts wikipedia.org. It was largely superseded by benzodiazepines due to their wider therapeutic index wikipedia.org. The comparison is relevant as both are carbamates, but their primary mechanisms of action diverge significantly, with phencarbamide acting on the cholinergic system and meprobamate on the GABAergic system nih.govwikipedia.org.

Carisoprodol (B1668446): A centrally acting muscle relaxant, carisoprodol is notable in this comparison because it is a carbamate that is metabolized into meprobamate nih.govnih.gov. Its pharmacological activity is thought to stem from interrupting neuronal communication within the reticular formation and spinal cord wikipedia.org. Preclinical studies show that carisoprodol's effects are mediated through the GABAergic system, and it can produce greater GABAA receptor modulation than its metabolite, meprobamate nih.gov. This provides a contrast to this compound, which, despite any potential muscle relaxant properties, would achieve this effect through a non-GABAergic, muscarinic antagonist pathway.

The following data tables provide a summary of the key preclinical characteristics of these compounds.

Table 1: Comparative Mechanism of Action

CompoundPrimary Mechanism of ActionReceptor/System Targeted
This compoundMuscarinic Antagonist nih.govCholinergic (Muscarinic Receptors) nih.gov
DiazepamPositive Allosteric Modulator hhs.govGABAergic (GABA-A Receptors) hhs.gov
MeprobamatePositive Allosteric Modulator wikipedia.orgGABAergic (GABA-A Receptors, Barbiturate Site) wikipedia.org
CarisoprodolPositive Allosteric Modulator / Central Depressant nih.govGABAergic (GABA-A Receptors) nih.gov

Table 2: Summary of Preclinical Effects

CompoundKey Preclinical Pharmacological Effects
This compoundMuscarinic receptor blockade nih.gov
DiazepamAnxiolytic, sedative, anticonvulsant, muscle relaxant effects; potential for motor impairment/ataxia at higher doses hhs.govdiva-portal.org
MeprobamateAnxiolytic and sedative effects; some anticonvulsant properties noted wikipedia.org
CarisoprodolMuscle relaxation via central nervous system depression; sedative properties attributed to its action and its metabolite, meprobamate nih.gov

Analytical Methodologies for Research on Phencarbamide Hydrochloride

Spectroscopic Characterization Techniques for Phencarbamide (B1206493) Hydrochloride and its Metabolites (Research-focused)

Spectroscopic methods are fundamental in determining the molecular structure and properties of Phencarbamide hydrochloride. These techniques provide detailed information on the compound's atomic composition, functional groups, and structural conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy would be utilized to identify the types and connectivity of protons in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene protons of the ethyl chain, and the ethyl groups attached to the tertiary amine. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the carbamothioate group, the aromatic carbons, and the aliphatic carbons of the diethylaminoethyl moiety.

A summary of predicted NMR spectral data for this compound is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic C-H~7.2 - 7.5~120 - 145Multiple signals expected for the two non-equivalent phenyl rings.
C=O (Carbamothioate)-~165 - 175Characteristic downfield shift for a carbonyl carbon.
S-CH₂~3.0 - 3.3~30 - 35Methylene group adjacent to the sulfur atom.
N-CH₂ (ethyl chain)~2.8 - 3.1~50 - 55Methylene group adjacent to the tertiary amine nitrogen.
N-CH₂ (ethyl groups)~2.5 - 2.8~45 - 50Methylene groups of the two ethyl substituents on the nitrogen.
CH₃ (ethyl groups)~1.0 - 1.3~10 - 15Methyl groups of the two ethyl substituents on the nitrogen.

Mass Spectrometry (MS) Applications in Derivatization and Interaction Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS would be critical for confirming its molecular weight and elucidating the structure of its metabolites through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the parent compound, allowing for the determination of its elemental formula. In tandem MS (MS/MS) experiments, the molecular ion would be fragmented, and the resulting fragmentation pattern would offer structural insights. Key fragmentations would likely include the cleavage of the thioester bond and the loss of the diethylaminoethyl side chain.

Chemical derivatization may be employed to enhance the volatility or ionization efficiency of this compound or its metabolites, particularly for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). sphinxsai.comscience-softcon.de

Table 2: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z (for free base C₁₉H₂₄N₂OS)Description
[M+H]⁺329.1682Protonated molecular ion of the free base.
[C₁₃H₁₀NO]⁺196.0757Fragment corresponding to the diphenylcarbamoyl moiety after cleavage of the C-S bond.
[C₆H₁₄N]⁺100.1121Fragment corresponding to the diethylaminoethyl side chain after cleavage.
[C₆H₁₅N]⁺101.1199Protonated diethylamine fragment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the carbamothioate, the C-N bonds, aromatic C-H stretching, and aliphatic C-H stretching.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is useful for quantifying compounds containing chromophores (light-absorbing groups). The diphenylamine and carbamothioate moieties in this compound constitute a chromophoric system that is expected to absorb in the UV range. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis in HPLC systems equipped with a UV detector.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

TechniqueParameterPredicted ValueAssignment
IRVibrational Frequency (cm⁻¹)~3050-3100Aromatic C-H Stretch
IRVibrational Frequency (cm⁻¹)~2850-2970Aliphatic C-H Stretch
IRVibrational Frequency (cm⁻¹)~1680-1700C=O Stretch (Carbamothioate)
IRVibrational Frequency (cm⁻¹)~1300-1350C-N Stretch
UV-Visλmax (nm)~240 - 280π → π* transitions of the aromatic and carbamothioate systems.

Chromatographic Separation and Quantification Methods for Research Matrices

Chromatographic techniques are essential for separating this compound from complex mixtures, such as biological samples or reaction media, and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for its separation and quantification.

Method development would involve optimizing several parameters, including the stationary phase (e.g., a C18 column), the mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and the detector settings. Given the UV absorbance of the compound, a UV detector set at its λmax would be appropriate for detection and quantification. The method would need to be validated for linearity, accuracy, precision, and specificity according to established guidelines.

Table 4: Hypothetical RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile : Phosphate Buffer (pH adjusted)
Elution ModeIsocratic or Gradient
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., 254 nm)
Column Temperature25 - 30 °C
Injection Volume10 - 20 µL

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. The compound would likely undergo thermal degradation in the hot injector port.

Therefore, for GC analysis, derivatization would be necessary to convert this compound into a more volatile and thermally stable derivative. Common derivatization strategies for compounds containing amine functionalities include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. Following derivatization, the analyte could be separated on a suitable capillary column (e.g., a non-polar DB-5ms column) and detected using a Flame Ionization Detector (FID) or, for greater specificity and structural information, a Mass Spectrometer (MS). nih.gov GC-MS would be particularly useful for identifying metabolites in biological matrices after appropriate sample cleanup and derivatization. nih.gov

Method Validation for In Vitro and In Vivo (Animal) Research Samples

The validation of analytical methods is a critical process that demonstrates a method is suitable for its intended purpose. For research involving this compound, this ensures that the data from in vitro assays and in vivo animal studies are accurate and reliable. The validation process encompasses several key parameters, which are typically assessed according to guidelines from regulatory bodies. While specific validation data for this compound is not extensively published, the principles of method validation for analogous phenothiazine derivatives, often analyzed by High-Performance Liquid Chromatography (HPLC), provide a framework for the expected validation parameters.

Method validation for the quantification of this compound in biological matrices, such as plasma or tissue homogenates, would involve the assessment of the following:

Specificity and Selectivity: The ability of the method to unequivocally measure this compound in the presence of other components, such as metabolites, endogenous substances, or other administered compounds. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity: The capacity of the method to produce results that are directly proportional to the concentration of this compound within a given range. This is typically evaluated by analyzing a series of calibration standards and assessing the correlation coefficient (r²) of the resulting calibration curve.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are assessed at multiple concentration levels (low, medium, and high quality control samples) within the linear range. Accuracy is expressed as the percentage of recovery, and precision is reported as the relative standard deviation (%RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

Stability: The stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage) is evaluated to ensure that the sample integrity is maintained throughout the analytical process.

The following interactive data tables provide hypothetical yet representative validation parameters for an HPLC-UV method for the determination of a phenothiazine derivative, which would be analogous to what would be required for this compound research.

Table 1: Linearity and Range
ParameterAcceptance CriteriaHypothetical Result
Calibration Curve RangeDefined range with acceptable linearity10 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.9992
LODSignal-to-noise ratio ≥ 32 ng/mL
LOQSignal-to-noise ratio ≥ 10, with acceptable accuracy and precision10 ng/mL
Table 2: Accuracy and Precision
QC Level (ng/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
30 (Low)98.5%4.2%5.1%
400 (Medium)101.2%2.8%3.5%
800 (High)99.3%3.1%4.0%

Radioligand-Based Techniques in this compound Research

Radioligand-based techniques are powerful tools for characterizing the interaction of compounds with their biological targets, such as receptors and enzymes. These assays are highly sensitive and specific, making them invaluable in pharmacological research. For this compound, which is expected to interact with various neurotransmitter receptors due to its phenothiazine structure, radioligand binding assays can provide crucial information on its binding affinity and selectivity.

Radioligand Binding Assays: These assays involve the use of a radiolabeled ligand (a molecule that binds to a specific receptor) to study the binding of an unlabeled compound, such as this compound. creative-bioarray.com In a typical competition binding assay, a fixed concentration of a radioligand known to bind to a specific receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of this compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of this compound can be determined, which is a measure of its binding affinity for the receptor. creative-bioarray.com For instance, studies on other phenothiazines have utilized radioligand binding to investigate their interaction with serotonin (B10506) 5-HT3 receptors. nih.govdoi.org

Autoradiography: This technique allows for the visualization of the distribution of radiolabeled compounds or binding sites in tissue sections. If a radiolabeled form of this compound were available, its distribution in the brain or other tissues could be mapped following in vivo administration to an animal. Alternatively, in vitro autoradiography can be used to map the distribution of receptors that this compound binds to, by incubating tissue sections with a specific radioligand and then exposing them to a photographic film or a sensitive imaging system. nih.gov

Positron Emission Tomography (PET): PET is a non-invasive imaging technique that can be used to study the in vivo distribution and receptor occupancy of drugs in living subjects, including humans. nih.govnih.gov If a suitable positron-emitting radiotracer for a target receptor of this compound is available, PET imaging could be used to determine the extent to which this compound occupies its target receptors in the brain at different doses. nih.govfrontiersin.org This information is critical for understanding the dose-response relationship and for selecting appropriate doses for further clinical studies. frontiersin.org

The following table illustrates the type of data that can be obtained from a hypothetical radioligand competition binding assay for this compound at two different receptors.

Table 3: Hypothetical Radioligand Binding Affinity of this compound
Receptor TargetRadioligand UsedInhibitory Constant (Ki) in nM
Dopamine (B1211576) D2 Receptor[³H]-Spiperone15.2
Serotonin 5-HT2A Receptor[³H]-Ketanserin28.5

Emerging Analytical Approaches for this compound Research

The field of analytical chemistry is continuously evolving, offering new and improved methods for the analysis of pharmaceutical compounds. For this compound research, several emerging techniques hold promise for providing greater sensitivity, selectivity, and spatial information.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can be used for the analysis of charged molecules like this compound. nih.govnih.gov It offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov Coupling CE with sensitive detection methods, such as mass spectrometry (CE-MS) or laser-induced fluorescence, can provide very low limits of detection, making it suitable for the analysis of low concentrations of the compound in biological samples. nih.gov

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the visualization of the spatial distribution of drugs and their metabolites in tissue sections without the need for labeling. nih.govcolumbia.edu Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI can provide detailed information on where this compound and its metabolites accumulate in specific brain regions or other organs, offering valuable insights into its pharmacokinetics and potential sites of action or toxicity. nih.govd-nb.info

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques: While LC-MS is already a well-established technique, advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offer enhanced selectivity and sensitivity for the quantification of drugs and their metabolites. elgalabwater.commdpi.com These advanced techniques are particularly useful for complex biological matrices and for identifying and quantifying metabolites of this compound.

The table below provides a comparison of these emerging analytical approaches.

Table 4: Comparison of Emerging Analytical Approaches
TechniquePrincipleKey Advantages for this compound Research
Capillary Electrophoresis (CE)Separation of ions in an electric fieldHigh resolution, short analysis time, low sample volume. nih.govnih.gov
Mass Spectrometry Imaging (MSI)Label-free visualization of molecular distribution in tissuesProvides spatial information on drug and metabolite distribution. nih.govcolumbia.edu
Advanced LC-MS/MSChromatographic separation followed by mass analysisHigh sensitivity and selectivity for quantification in complex matrices. elgalabwater.com

No Publicly Available Research Found on Computational and Chemoinformatic Studies of this compound

Extensive searches for scientific literature and data concerning the computational and chemoinformatic studies of this compound have yielded no specific research that aligns with the requested detailed analysis. Methodologies such as molecular docking, quantum chemical calculations, and in silico screening are well-established in drug discovery and computational chemistry. However, it appears that these specific techniques have not been applied to this compound in any publicly accessible research.

Efforts to locate studies on ligand-protein interaction modeling, conformational analysis, electronic structure analysis, or the design of this compound analogs through virtual screening have been unsuccessful. Consequently, the data required to populate the requested article, including detailed research findings and data tables on its computational and chemoinformatic properties, is not available in the public domain.

Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline regarding the computational and chemoinformatic studies of this compound.

Computational and Chemoinformatic Studies of Phencarbamide Hydrochloride

Predictive Modeling for Phencarbamide (B1206493) Hydrochloride's Biological Interactions

Information regarding the use of predictive modeling to understand the biological interactions of Phencarbamide hydrochloride is not available in the public domain. Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are often employed to predict how a compound might interact with biological targets. However, no specific studies applying these methods to this compound have been identified.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar of Phencarbamide Hydrochloride

Systematic SAR Analysis of Phencarbamide (B1206493) Hydrochloride Core Structure

A systematic SAR analysis involves modifying different parts of a lead compound's structure to understand how these changes affect its biological activity. For Phencarbamide hydrochloride, the core structure can be deconstructed into several key components: the two phenyl rings, the thiocarbamate core, the ethyl spacer, and the terminal diethylamino group.

The general structure for many anticholinergic drugs includes bulky, hydrophobic groups (like phenyl rings), an ester or equivalent functionality, a connecting carbon chain, and a positively charged amine group. cutm.ac.injove.com Phencarbamide fits this template, and its activity can be understood by examining each component:

Diphenyl Groups (R1, R2): In many anticholinergic agents, the presence of two bulky carbocyclic or heterocyclic rings is crucial for antagonist activity. cutm.ac.in These groups, in Phencarbamide's case, the two phenyl rings attached to the nitrogen of the carbamothioic acid, likely contribute to the compound's affinity for the muscarinic receptor through hydrophobic and van der Waals interactions. The size and lipophilicity of these rings are often critical for potent binding.

Thiocarbamate Core: The ester linkage is a common feature in potent anticholinergics, contributing to the binding at the receptor. pharmacy180.commhmedical.com Phencarbamide possesses a thiocarbamate group (-S-C(=O)N-), which acts as a bioisostere of the more common ester group. This structural feature is vital for the molecule's spatial arrangement and electronic properties necessary for receptor interaction.

Ethyl Spacer: The chain connecting the ester-like group to the amino group is typically two to four carbons long for optimal activity in anticholinergics. cutm.ac.in Phencarbamide has a two-carbon (ethyl) bridge, which is considered optimal for spacing the key pharmacophoric elements correctly for receptor binding.

Diethylamino Group: A tertiary or quaternary amino group is essential for anticholinergic activity. pharmacy180.comcutm.ac.in At physiological pH, the tertiary diethylamino group in this compound is protonated, carrying a positive charge. This cationic head is a critical feature for binding to a complementary anionic site on the muscarinic receptor. The nature of the alkyl substituents on the nitrogen (in this case, two ethyl groups) modulates the potency and selectivity of the drug.

Identification of Key Pharmacophoric Features for this compound's Activity

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. dermnetnz.org Based on the SAR analysis, the key pharmacophoric features for Phencarbamide's anticholinergic activity can be identified as:

Two Hydrophobic/Aromatic Groups: Represented by the two phenyl rings, essential for receptor affinity.

Hydrogen Bond Acceptor: The carbonyl oxygen within the thiocarbamate group can act as a hydrogen bond acceptor, a common feature in receptor-ligand interactions.

Cationic Center: The protonated tertiary diethylamino group provides the necessary positive charge to interact with an anionic site on the muscarinic receptor.

Appropriate Spatial Arrangement: The relative orientation of these features, dictated by the thiocarbamate core and the ethyl spacer, is crucial for fitting into the receptor's binding site.

These features are consistent with the established pharmacophore models for muscarinic antagonists.

Development of QSAR Models for this compound and Derivatives

QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not found in the reviewed literature, the methodology for developing such models is well-established. This would involve synthesizing a series of derivatives and correlating their activity with calculated molecular descriptors.

Descriptor Selection and Statistical Validation

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that encode the structural variations within the series of compounds. These descriptors fall into several categories:

Electronic Descriptors: (e.g., partial charges, dipole moment) to quantify electrostatic interactions.

Steric Descriptors: (e.g., molecular volume, surface area, molar refractivity) to describe the size and shape of the molecules.

Hydrophobic Descriptors: (e.g., LogP, CLogP) to model the partitioning of the drug between aqueous and lipid environments.

Topological Descriptors: (e.g., connectivity indices) which describe the branching and arrangement of atoms.

Once descriptors are calculated for a series of hypothetical Phencarbamide derivatives, a statistical method like Multiple Linear Regression (MLR) would be used to build the QSAR equation.

Statistical validation is a critical step to ensure the model is robust and predictive. Key statistical parameters include:

Coefficient of determination (R²): Measures the goodness of fit for the training set.

Cross-validated R² (q²): Assesses the internal predictive ability of the model, often determined by the leave-one-out (LOO) method.

External validation (Predicted R²): The most rigorous test, where the model's ability to predict the activity of an external test set of compounds (not used in model generation) is evaluated.

Table 1: Hypothetical Data for a QSAR Study of Phencarbamide Derivatives This table is for illustrative purposes to demonstrate the type of data used in a QSAR study, as specific experimental data for Phencarbamide derivatives is not available.

CompoundR1-substituentR2-substituentLogP (Hydrophobicity)Molecular Volume (ų)pIC50 (Observed)pIC50 (Predicted)
Phencarbamide HH4.53207.27.1
Derivative 14-ClH5.23357.87.7
Derivative 24-OCH3H4.43406.97.0
Derivative 3HH (Cyclohexyl)5.13557.57.6
Derivative 44-NO2H4.33456.56.6

2D- and 3D-QSAR Methodologies

Both 2D- and 3D-QSAR methods could be applied to a series of Phencarbamide derivatives to gain deeper insights.

2D-QSAR: This classical approach, as described above, correlates biological activity with 2D structural descriptors like LogP and molar refractivity. It is computationally less intensive and provides valuable information about the influence of global molecular properties.

3D-QSAR: These methods consider the three-dimensional structure of the molecules and their alignment. A prominent 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). In a CoMFA study, aligned molecules are placed in a 3D grid, and their steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields are calculated at each grid point. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. The results are often visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic charge would likely increase or decrease biological activity.

Integration of SAR/QSAR with Molecular Modeling for this compound Optimization

The insights gained from SAR and QSAR studies are powerful tools for lead optimization when integrated with molecular modeling techniques like molecular docking.

Target Identification and Docking: Phencarbamide acts as a muscarinic antagonist. A molecular docking study would involve using a homology model or a crystal structure of the target muscarinic receptor. The synthesized derivatives of Phencarbamide would be docked into the receptor's binding site to predict their binding conformations and energies.

Refining SAR/QSAR Hypotheses: Docking results can provide a structural basis for the empirical observations from SAR. For instance, if SAR data shows that a bulky substituent at a particular position decreases activity, docking might reveal that this is due to a steric clash with an amino acid residue in the binding pocket.

Guiding New Derivative Design: The contour maps from a 3D-QSAR study, combined with the visual information from docking poses, can guide the rational design of new derivatives with potentially enhanced activity. For example, if a CoMFA map shows a region where positive electrostatic potential is favored, and the docking pose confirms this region is accessible, a chemist could design a new derivative with a group that introduces this feature. This integrated approach creates a feedback loop, where computational models guide synthesis, and experimental results from new compounds are used to refine the models, accelerating the discovery of more potent and selective analogs.

Future Directions in Phencarbamide Hydrochloride Research

Exploration of Novel Molecular Targets for Phencarbamide (B1206493) Hydrochloride and its Derivatives

While the primary mechanism of Phencarbamide is understood, the full spectrum of its molecular interactions remains an area ripe for exploration. Modern drug discovery often reveals that established drugs and their analogs can interact with multiple targets, a concept known as polypharmacology. Future research can focus on identifying and validating novel molecular targets for Phencarbamide and its derivatives.

Systematic screening of Phencarbamide against diverse panels of receptors, enzymes, and ion channels could uncover previously unknown biological activities. For instance, research into other carbamate-containing compounds has revealed activities at targets like fatty acid amide hydrolase (FAAH) and dopamine (B1211576) receptors (D3R), showcasing how a single chemical class can modulate distinct biological systems. nih.gov Similarly, derivatives of other core structures have been successfully developed to target cannabinoid receptors (CB2) or Poly(ADP-ribose) polymerase-1 (PARP-1), demonstrating a viable strategy for expanding therapeutic applications. nih.govnih.gov By synthesizing a library of Phencarbamide derivatives, researchers could explore structure-activity relationships (SAR) to identify analogs with high affinity and selectivity for new targets, potentially leading to treatments for a new range of pathologies. nih.govnih.gov

Advanced Preclinical Model Development for Deeper Mechanistic Understanding (Non-Human)

To gain a more profound understanding of Phencarbamide's mechanism of action and the effects of its derivatives, the development of sophisticated preclinical models is essential. While traditional animal models have been valuable, there is a need for models that more accurately replicate the complexity of human diseases. nih.gov

Progress in this area depends on the availability of reliable preclinical models that are suitable for genetic and functional analyses. nih.gov This includes the use of transgenic animal models that express specific human receptors or disease-related proteins, allowing for a more precise evaluation of drug-target engagement in a living system. Furthermore, the use of non-mammalian models or advanced in vitro systems, such as organoids or "disease-in-a-dish" platforms cultured from patient-derived cells, can offer high-throughput screening and mechanistic insights that are more translatable to human physiology. Studies on other compounds have successfully used cultured cells, such as Caco-2 cells, to investigate intestinal absorption, providing a template for future pharmacokinetic studies of Phencarbamide analogs. google.comjustia.com Critically evaluating and comparing data from these models with human histopathological profiles can ensure their relevance and utility in studying disease progression and therapeutic intervention. nih.gov

Application of Artificial Intelligence and Machine Learning in Phencarbamide Hydrochloride Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by processing vast and complex datasets far beyond human capacity. nih.govnih.gov These technologies can be applied to Phencarbamide research to accelerate the identification of new derivatives and to predict their biological activities. jddtonline.info

AI/ML Application AreaPotential Impact on Phencarbamide Research
Target Identification Predicts novel protein targets by analyzing molecular structure and known bioactivity data. nih.govjddtonline.info
Virtual Screening Screens vast libraries of virtual Phencarbamide derivatives to identify lead compounds for synthesis. nih.gov
ADMET Prediction Models the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogs. jddtonline.info
Structure-Activity Relationship (SAR) Utilizes 3D-QSAR models to understand how structural modifications affect biological activity. mdpi.com
Lead Optimization Suggests chemical modifications to the Phencarbamide scaffold to improve potency and selectivity. researchgate.net

Development of Advanced Analytical Techniques for this compound Quantification in Research

Precise and sensitive quantification of drug concentrations in biological matrices is fundamental for preclinical research, particularly for pharmacokinetic and pharmacodynamic studies. The development of advanced analytical techniques is crucial for accurately measuring Phencarbamide and its metabolites at very low levels. researchgate.net

Modern analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS) offer the high sensitivity and specificity required to determine trace levels of pharmaceuticals in complex samples like plasma, tissue, and urine. researchgate.net These techniques are essential for building accurate pharmacokinetic profiles and understanding how the compound is absorbed, distributed, and eliminated in preclinical models. omicsonline.org The continuous improvement of these methods allows for the detection of compounds in the nanogram per liter range, providing a detailed picture of the drug's behavior in vivo. researchgate.net

Analytical TechniquePrincipleApplication in Phencarbamide Research
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Isolation of Phencarbamide from metabolites in biological fluids. researchgate.net
Gas Chromatography (GC) Separates volatile compounds in a gaseous mobile phase.Quantification, often requiring derivatization for polar compounds. researchgate.net
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Highly sensitive and specific detection and structural confirmation. omicsonline.org
Tandem Mass Spectrometry (MS/MS) Uses multiple stages of mass analysis for enhanced specificity.Unambiguous quantification of Phencarbamide in complex matrices. researchgate.net
Immunoassays Uses antibody-antigen binding for detection.Potential for rapid, high-throughput screening in specific applications. researchgate.net

This compound as a Scaffold for Rational Drug Design and Development

Rational drug design involves creating new medicines based on a deep understanding of biological targets and molecular interactions. nih.gov The chemical structure of this compound, containing key functional groups, serves as an excellent "scaffold" or starting template for the rational design of new therapeutic agents. researchgate.net

The concept of "privileged scaffolds" refers to molecular cores that are capable of binding to multiple biological targets, and the core structure of Phencarbamide could be explored for such properties. nih.govmdpi.com Medicinal chemists can systematically modify the Phencarbamide scaffold, altering specific parts of the molecule to enhance its affinity for a target, improve its selectivity, or change its pharmacokinetic properties. This process, guided by computational modeling and structure-activity relationship (SAR) studies, allows for the iterative optimization of lead compounds. nih.govresearchgate.net By creating a library of compounds based on the Phencarbamide scaffold, researchers can explore new therapeutic possibilities and develop next-generation drugs with improved efficacy and novel mechanisms of action. nih.govnih.gov

Q & A

Q. What are the standard protocols for synthesizing Phencarbamide hydrochloride with high purity?

To synthesize this compound, researchers typically use a nucleophilic substitution reaction between phenethylamine derivatives and carbamoyl chloride under anhydrous conditions. Key steps include:

  • Purification via recrystallization using ethanol or acetone to remove unreacted precursors .
  • Purity verification using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, ensuring a retention time consistent with reference standards .
  • Characterization via FT-IR to confirm functional groups (e.g., N-H stretching at 3300 cm⁻¹) and NMR for structural validation .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

For quantification in complex matrices (e.g., plasma or tissue homogenates):

  • LC-MS/MS : Optimize ionization parameters (e.g., ESI+ mode) and use deuterated internal standards (e.g., Phencarbamide-d₅ hydrochloride) to minimize matrix effects .
  • UV-Vis Spectrophotometry : Validate linearity (R² > 0.995) across a concentration range of 0.1–50 µg/mL, accounting for interference from metabolites via blank subtraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical studies?

Contradictions often arise from differences in experimental design or analytical methods. To address this:

  • Cross-validate assays : Compare LC-MS/MS results with radioisotope tracing to confirm bioavailability discrepancies .
  • Replicate conditions : Standardize variables like dosing intervals (e.g., single vs. multiple doses) and animal models (e.g., Sprague-Dawley vs. Wistar rats) to isolate confounding factors .
  • Meta-analysis : Aggregate data from 5+ independent studies using fixed-effects models, assessing heterogeneity via I² statistics .

Q. What experimental design strategies optimize this compound’s stability in aqueous formulations?

To enhance stability:

  • Degradation kinetics : Perform accelerated stability testing (40°C/75% RH for 6 months) and fit data to first-order kinetics to predict shelf life .
  • Excipient screening : Test buffering agents (e.g., citrate vs. phosphate buffers) and antioxidants (e.g., ascorbic acid) using a factorial design to identify synergistic effects .
  • Hygroscopicity mitigation : Store lyophilized formulations with desiccants (silica gel) and validate moisture content via Karl Fischer titration (<0.5% w/w) .

Q. How should researchers design in vivo studies to evaluate this compound’s neuropharmacological effects while minimizing bias?

  • Blinding : Implement double-blind protocols where compound administration and behavioral assessments (e.g., Morris water maze) are performed by separate teams .
  • Positive/Negative controls : Include a reference drug (e.g., memantine for NMDA receptor modulation) and vehicle-only groups to validate assay sensitivity .
  • Ethical compliance : Adhere to ICH guidelines for humane endpoints (e.g., weight loss >20% triggers euthanasia) and obtain approval from institutional animal care committees .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Probit analysis : Fit mortality data to log-dose curves to calculate LD₅₀ values with 95% confidence intervals .
  • ANOVA with post-hoc tests : Compare organ-specific toxicity (e.g., liver enzyme levels) across dose groups using Tukey’s HSD for multiple comparisons .

Q. How can researchers validate the selectivity of this compound for its target receptor?

  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-Phencarbamide) and compute Ki values via Cheng-Prusoff equations to assess off-target binding at related receptors (e.g., σ-1 vs. σ-2) .
  • CRISPR/Cas9 knockouts : Generate cell lines lacking the target receptor and confirm loss of Phencarbamide’s efficacy via calcium imaging or cAMP assays .

Data Reporting and Reproducibility

Q. What criteria should be included in a reproducibility checklist for this compound studies?

  • Raw data archiving : Upload HPLC chromatograms, NMR spectra, and animal trial datasets to repositories like Zenodo or Figshare with unique DOIs .
  • Reagent lot numbers : Document suppliers and batch IDs for critical reagents (e.g., carbamoyl chloride) to trace variability .
  • Negative result reporting : Publish non-significant findings (e.g., failed synthesis attempts) to avoid publication bias .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Quality by Design (QbD) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, pH) and define a design space for consistent yield (>85%) .
  • Process Analytical Technology (PAT) : Implement in-line FT-IR monitoring to detect intermediate formation and abort batches deviating from pre-set thresholds .

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